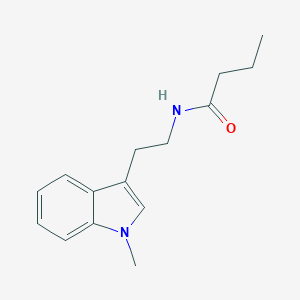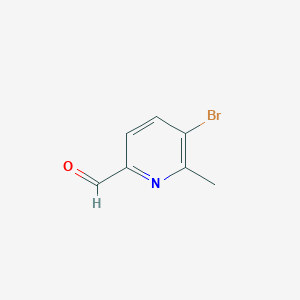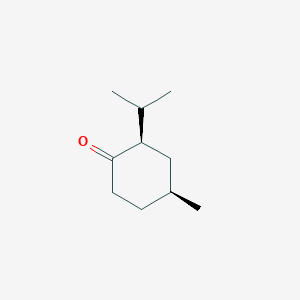
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one, commonly known as menthone, is a cyclic monoterpene ketone found in various essential oils. It has a pleasant minty aroma and is widely used in the food, pharmaceutical, and cosmetic industries. Menthone is known for its numerous biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism Of Action
The exact mechanism of action of menthone is not fully understood. However, it has been suggested that menthone exerts its biological effects through various pathways, including inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) pathway, and activation of the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical And Physiological Effects
Menthone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Menthone also possesses analgesic activity by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, menthone has been found to exhibit antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Menthone has several advantages and limitations when used in lab experiments. One of the advantages of menthone is its availability and low cost. It is also relatively easy to synthesize, making it an attractive compound for research. However, one of the limitations of menthone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on menthone. One possible direction is the investigation of its potential use in the treatment of cancer. Menthone has been found to exhibit antitumor activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease. Menthone has been found to possess antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of menthone in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, menthone is a cyclic monoterpene ketone with numerous biological properties and potential therapeutic applications. It can be synthesized via various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has several advantages and limitations when used in lab experiments, and there are several future directions for research, including its potential use in the treatment of cancer and Alzheimer's disease.
Synthesis Methods
Menthone can be synthesized via various methods, including steam distillation of peppermint oil, catalytic hydrogenation of pulegone, and oxidation of menthol. The most commonly used method for the synthesis of menthone is the oxidation of menthol using oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite.
Scientific Research Applications
Menthone has been extensively studied for its biological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
150024-90-1 |
|---|---|
Product Name |
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
GILWTRLAOHAXCK-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@H](C1)C(C)C |
SMILES |
CC1CCC(=O)C(C1)C(C)C |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)C |
synonyms |
Cyclohexanone, 4-methyl-2-(1-methylethyl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



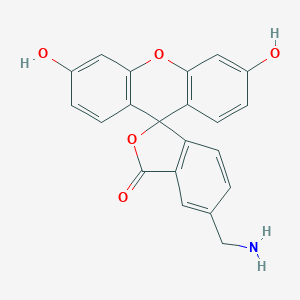
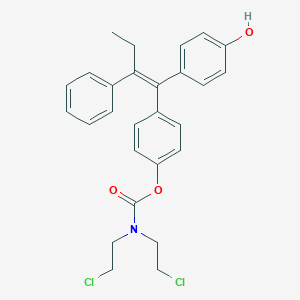
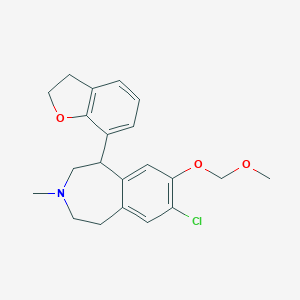

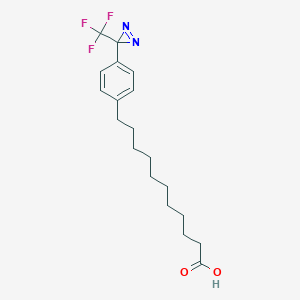
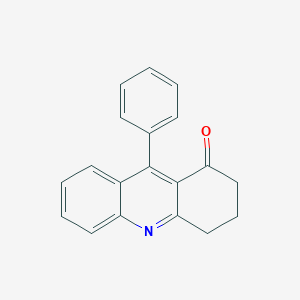
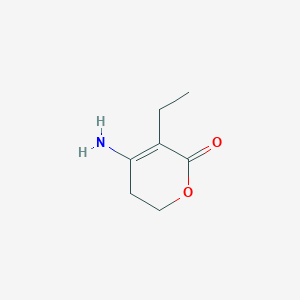
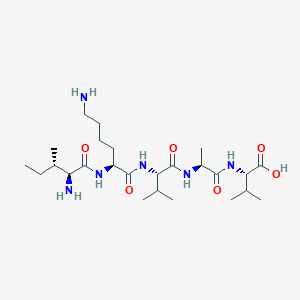
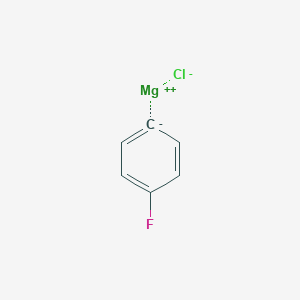
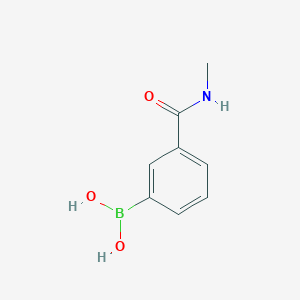
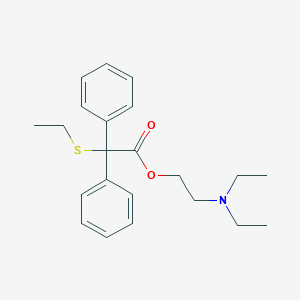
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
